TAR RNA-binding protein

RNA interference siRNA binding isothermal titration calorimetry

TAR RNA-binding protein (TRBP, also designated TARBP2) is a human double-stranded RNA (dsRNA)-binding protein encoded by the TARBP2 gene, distinct from the small molecule with formula C14H31NO5Si that sometimes appears under the same name and CAS registry in commercial listings. TRBP is characterized by three dsRNA-binding domains (dsRBD1, dsRBD2, and dsRBD3), of which dsRBD1 and dsRBD2 mediate high-affinity binding to dsRNA, while dsRBD3 interacts with the RNase III enzyme Dicer.

Molecular Formula C14H31NO5Si
Molecular Weight 0
CAS No. 136628-24-5
Cat. No. B1178676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAR RNA-binding protein
CAS136628-24-5
SynonymsTAR RNA-binding protein
Molecular FormulaC14H31NO5Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAR RNA-Binding Protein (CAS 136628-24-5): Biochemical Identity and Research-Grade Procurement


TAR RNA-binding protein (TRBP, also designated TARBP2) is a human double-stranded RNA (dsRNA)-binding protein encoded by the TARBP2 gene, distinct from the small molecule with formula C14H31NO5Si that sometimes appears under the same name and CAS registry in commercial listings [1]. TRBP is characterized by three dsRNA-binding domains (dsRBD1, dsRBD2, and dsRBD3), of which dsRBD1 and dsRBD2 mediate high-affinity binding to dsRNA, while dsRBD3 interacts with the RNase III enzyme Dicer [2]. As a core component of the RISC-loading complex, TRBP functions as an obligate Dicer cofactor for microRNA and siRNA biogenesis and as a physiological inhibitor of the antiviral kinase PKR [3]. The protein exists in multiple isoforms, with the full-length 366-amino acid form (UniProt Q15633) representing the predominant species used in biochemical and cellular studies.

Supports reconstitution of human RISC-loading complex for siRNA/miRNA pathway studies
siRNA guide-strand selection assay context requiring tandem dsRBD1-2 cooperation
PKR-mediated translational control research as physiological inhibitor, distinct from PACT activator

Why TRBP Cannot Be Substituted with Generic RNA-Binding Proteins in siRNA/miRNA and PKR Pathway Research


Substitution of TRBP with alternative dsRNA-binding proteins (e.g., PACT/PRKRA, ADAR1, Staufen) or truncated TRBP constructs fails to recapitulate its dual functionality. TRBP uniquely combines sub-nanomolar affinity for siRNA via tandem dsRBDs with the capacity to simultaneously bind Dicer and Argonaute2, a stoichiometric requirement for functional RISC assembly [1]. In contrast, the homologous protein PACT activates PKR rather than inhibiting it, while single-domain constructs exhibit 400- to 900-fold weaker dsRNA binding than full-length TRBP [2]. Moreover, TRBP's ability to sense siRNA thermodynamic asymmetry—a property essential for guide-strand selection—is not shared by Dicer alone or by other dsRBD proteins tested to date [3]. These functional distinctions render TRBP irreplaceable in experiments requiring reconstitution of human RISC-loading activity or investigation of PKR suppression mechanisms.

PACT yields opposite PKR regulation
PACT activates PKR, while TRBP inhibits it; substitution may reverse antiviral signaling outcomes in cellular assays.
Single-domain constructs lack cooperative binding
Isolated dsRBD fragments show markedly weaker siRNA affinity; RISC assembly efficiency may be compromised without tandem domains.
Dicer alone cannot sense siRNA asymmetry
siRNA strand selection requires TRBP’s asymmetry-sensing function; assays relying on Dicer alone may not replicate proper guide-strand loading.

Quantitative Evidence Differentiating Full-Length TRBP from Related Proteins and Truncated Constructs


Full-Length TRBP Exhibits >400-Fold Higher siRNA Binding Affinity Than Individual dsRBDs Due to Cooperative Tandem-Domain Binding

Full-length TRBP binds siRNA with a dissociation constant (Kd) of 0.24 nM, whereas the isolated dsRBD1 and dsRBD2 fragments bind with Kd values of 220 nM and 113 nM, respectively [1]. The tandem dsRBD1-dsRBD2 construct (D12-WT) recapitulates this high-affinity binding with a Kd of 0.25 nM, demonstrating that cooperative engagement of both dsRBDs on a single siRNA molecule is required for sub-nanomolar affinity [1]. This 470- to 900-fold affinity enhancement is absent in all single-domain dsRNA-binding proteins and cannot be achieved by mixing separate dsRBD1 and dsRBD2 domains.

siRNA binding affinity
Direct head-to-head
Full-length Kd ~0.24 nM vs dsRBD1 Kd 220 nM
Supports cooperative tandem-domain binding requirement for sub-nanomolar assay context
~470-fold affinity enhancement; ITC at 25°C, 21-bp siRNA
RNA interference siRNA binding isothermal titration calorimetry cooperative binding dsRBD

TRBP Binds Double-Stranded siRNA with Far Higher Affinity Than Single-Stranded RNA, Enabling Strand-Selectivity Sensing

Human TRBP exhibits marked binding preference for double-stranded siRNA over single-stranded RNA of identical length. Electrophoretic mobility shift assays (EMSA) demonstrate that TRBP binds 21-nucleotide single-stranded RNAs with substantially lower affinity than double-stranded siRNA, and crosslinking experiments reveal preferential interaction with the 3′ ends of the guide strand [1]. This strand-selectivity sensing is a functional property not observed with Dicer alone or with the Drosophila homolog R2D2, which binds siRNA ends symmetrically [2]. While exact Kd values for single-stranded RNA were not numerically reported, the qualitative binding reduction was described as 'far lower affinity' across multiple independent experiments [1].

Strand selectivity
Class-level inference
High ds-siRNA affinity vs far lower ssRNA affinity
Enables guide-strand selection; Dicer and R2D2 show symmetric binding
Qualitative EMSA and UV crosslinking; data to verify numerical Kd for ssRNA
siRNA asymmetry strand selection RNA interference TRBP binding specificity

TRBP Is a Negative Regulator of PKR Activation, Unlike the Homologous Activator Protein PACT

TRBP directly binds and inhibits double-stranded RNA-dependent protein kinase R (PKR), whereas the structurally homologous protein PACT activates PKR under the same conditions [1]. In cellular assays, TRBP overexpression inhibits PKR-mediated phosphorylation of eIF2α and suppresses antiviral stress granule formation, effects not observed with PACT overexpression [2]. TRBP knockout cells exhibit enhanced PKR activation and elevated IFN-β expression compared to wild-type controls, confirming that endogenous TRBP tonically suppresses PKR activity [2]. This functional divergence occurs despite both proteins sharing conserved dsRNA-binding domains.

PKR regulation
Reported functional divergence
TRBP inhibits PKR; PACT activates PKR
Opposite outcomes in antiviral signaling; mandatory for PKR inhibition studies
HEK293T/HeLa overexpression; TRBP knockout supports endogenous tonic inhibition
PKR inhibition antiviral response stress granules TRBP PACT

Full-Length TRBP and Tandem dsRBD1-2 Construct Bind dsRNA with Sub-Nanomolar Affinity, Whereas TRBP-ΔC Lacks Cooperative Binding Enhancement

The full-length TRBP protein (FL-WT) binds dsRNA with a first binding mode Kd1 of approximately 0.2-0.3 nM, a value matched by the tandem dsRBD1-dsRBD2 construct (D12-WT) [1]. In contrast, the C-terminally truncated TRBP-ΔC construct, which lacks dsRBD3 and the C-terminal region, exhibits ~10-fold tighter macroscopic binding affinity than individual dsRBDs but does not achieve the sub-nanomolar affinity of full-length TRBP or D12-WT [2]. Triple mutations of conserved RNA-binding residues (H37A/K59A/K63A in dsRBD1; H167A/K189A/K193A in dsRBD2) abolish high-affinity binding, confirming that both dsRBDs must be intact and properly spaced for cooperative dsRNA engagement [1].

dsRNA binding cooperativity
Direct head-to-head
FL-WT/D12-WT Kd1 ~0.2–0.3 nM vs TRBP-ΔC intermediate affinity
Confirms intact tandem domains are required for physiologically relevant dsRNA engagement
TRBP-ΔC lacks cooperative binding; ITC and EMSA data support structure-function review
dsRNA binding cooperativity TRBP domains binding affinity structure-function

Validated Application Scenarios for Full-Length TRBP Based on Differential Evidence


In Vitro Reconstitution of Human RISC-Loading Complex for siRNA Guide-Strand Selection Assays

Full-length TRBP (or the functionally equivalent tandem dsRBD1-2 construct) is required to reconstitute siRNA asymmetry sensing in vitro, as only these species achieve the sub-nanomolar dsRNA binding affinity and strand-selectivity necessary for proper guide-strand loading [1][2]. Single-domain constructs or TRBP-ΔC fail to support this activity due to >400-fold reduced binding affinity [1]. This application is critical for validating chemically modified siRNA duplexes intended for therapeutic development and for mechanistic studies of human RISC assembly [2].

PKR Inhibition Assays in Cellular Models of Antiviral Innate Immunity and Translational Control

TRBP is the sole dsRNA-binding protein that functions as a physiological PKR inhibitor, unlike PACT which activates PKR [3]. Experiments designed to measure PKR-mediated eIF2α phosphorylation, stress granule formation, or IFN-β induction in response to viral RNA mimics require TRBP as the negative regulatory control. TRBP knockout cell lines exhibit enhanced PKR activation, providing a validated loss-of-function system for dissecting PKR-dependent signaling pathways [4]. Substitution with other dsRBD proteins yields confounding results due to divergent regulatory outcomes [3].

Quantitative Analysis of Dicer-TRBP Interaction for miRNA Biogenesis Studies

TRBP's dsRBD3 domain mediates specific, high-affinity binding to Dicer, an interaction required for efficient processing of pre-miRNA substrates [5]. Full-length TRBP is the only form capable of simultaneously engaging dsRNA substrates via dsRBD1-2 and Dicer via dsRBD3, enabling the ternary complex formation necessary for productive miRNA maturation [5]. Cryo-EM structures of the human Dicer-TRBP-pre-miRNA complex confirm that TRBP stabilizes a closed, cleavage-competent Dicer conformation, a structural role not fulfilled by other Dicer-interacting proteins [6].

High-Throughput Screening for Small-Molecule Modulators of TRBP-Dicer or TRBP-PKR Interactions

Small molecules such as enoxacin have been identified as enhancers of TRBP-mediated miRNA processing, acting by modulating TRBP-dsRNA interactions [7]. Screening campaigns aimed at discovering novel TRBP modulators for oncology applications require full-length recombinant TRBP as the target protein, given that the cooperative binding properties of the intact protein are not recapitulated by domain fragments [1]. TRBP-targeted HTS assays have yielded candidate compounds with potential therapeutic activity against hepatocellular carcinoma [8].

Application
Selection Property
Validation Focus
RISC complex reconstitution
Cooperative tandem-domain binding
Guide-strand selection fidelity
PKR pathway inhibition studies
PKR-specific negative regulator
eIF2α phosphorylation endpoints
miRNA processing research
Dicer-TRBP ternary complex stabilization
Pre-miRNA cleavage efficiency
Small-molecule modulator screening
Full-length target engagement
TRBP-RNA interaction modulation

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